molecular formula C21H38ClN B14469239 4-Dodecyl-N,N,N-trimethylanilinium chloride CAS No. 66601-75-0

4-Dodecyl-N,N,N-trimethylanilinium chloride

Cat. No.: B14469239
CAS No.: 66601-75-0
M. Wt: 340.0 g/mol
InChI Key: QTBODLUOCQMPBU-UHFFFAOYSA-M
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Description

4-Dodecyl-N,N,N-trimethylanilinium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a dodecyl chain attached to an anilinium core, with three methyl groups and a chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyl-N,N,N-trimethylanilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with dodecyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:

N,N,N-trimethylaniline+dodecyl chloride4-Dodecyl-N,N,N-trimethylanilinium chloride\text{N,N,N-trimethylaniline} + \text{dodecyl chloride} \rightarrow \text{this compound} N,N,N-trimethylaniline+dodecyl chloride→4-Dodecyl-N,N,N-trimethylanilinium chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyl-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Tertiary amines.

    Substitution: Quaternary ammonium salts with different anions.

Scientific Research Applications

4-Dodecyl-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 4-Dodecyl-N,N,N-trimethylanilinium chloride primarily involves its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers in biological membranes. This disruption leads to the solubilization of membrane proteins and can cause cell lysis in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a longer alkyl chain.

    Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.

Uniqueness

4-Dodecyl-N,N,N-trimethylanilinium chloride is unique due to its specific alkyl chain length and the presence of an anilinium core. This structure imparts distinct surfactant properties and makes it suitable for specialized applications in research and industry.

Properties

CAS No.

66601-75-0

Molecular Formula

C21H38ClN

Molecular Weight

340.0 g/mol

IUPAC Name

(4-dodecylphenyl)-trimethylazanium;chloride

InChI

InChI=1S/C21H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(19-17-20)22(2,3)4;/h16-19H,5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

QTBODLUOCQMPBU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[Cl-]

Origin of Product

United States

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